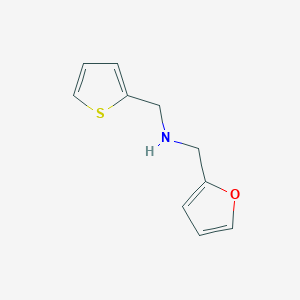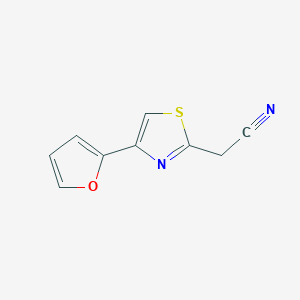![molecular formula C12H14N2O B1331998 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1135-80-4](/img/structure/B1331998.png)
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Overview
Description
“1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is a chemical compound with the molecular formula C12H14N2O . It is a type of spiro compound, which means it has two or more rings that share a single atom .
Synthesis Analysis
The synthesis of spiro-2,3-dihydroquinazolin-4(1H)-ones typically involves a cyclocondensation reaction of amides or hydrazides of anthranilic acid or 2-nitrobenzamide with cyclic ketones . A specific method for the synthesis of 1’H-spiro[cycloalkyl-1,2’-quinazolin]-4’(3’H)-ones involves a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone .
Molecular Structure Analysis
The molecular structure of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” can be represented by the InChI code: 1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) .
Chemical Reactions Analysis
The Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Physical And Chemical Properties Analysis
The molecular weight of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is 202.26 . Other physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Spirocyclic molecules like 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can be used in the development of OLEDs. Their rigid structure can prevent molecular aggregation, which is beneficial for the emission efficiency and the lifetime of OLED devices. The spirocyclic structure can also contribute to the tuning of the energy levels and the charge transport properties of the material .
Photovoltaic Devices
In the realm of photovoltaics, spirocyclic compounds are explored for their potential use in organic solar cells. They can act as electron donors or acceptors in the active layer, influencing the photovoltaic properties such as open-circuit voltage, short-circuit current, and overall power conversion efficiency .
Nonlinear Optics
Spirocyclic compounds can exhibit nonlinear optical (NLO) properties, which are valuable in the field of photonics. They can be used in the development of optical switches, modulators, and other components that require materials with large NLO coefficients.
Each of these applications leverages the unique structural features of spirocyclic compounds to fulfill specific roles in scientific research and development. The 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one molecule, with its distinctive spirocyclic framework, is a prime candidate for exploration in these diverse fields. The ongoing research and development in these areas continue to reveal the vast potential of spirocyclic compounds in science and technology .
Safety and Hazards
properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVTOPASJGSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361172 | |
| Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
CAS RN |
1135-80-4 | |
| Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis method described in the research paper environmentally friendly?
A1: The research paper highlights a novel method for synthesizing 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one derivatives using tannic acid (TA) as a catalyst []. Tannic acid is a naturally occurring polyphenol found in various plants, making it a readily available and renewable resource. The use of TA as a catalyst offers several environmental advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



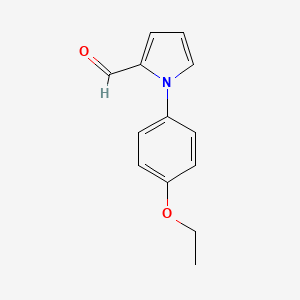
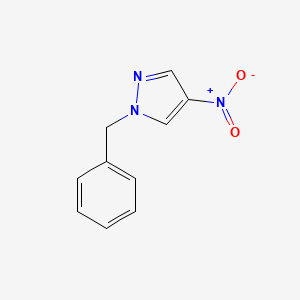
![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)
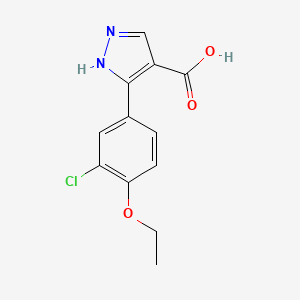
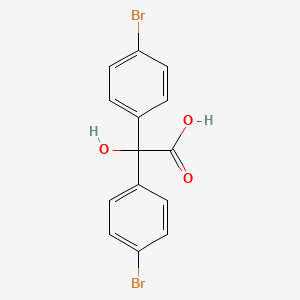
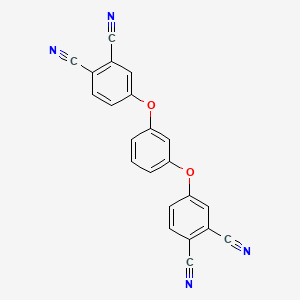


![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

